1,2,3,7-Tetrachlorodibenzofuran
Overview
Description
1,2,3,7-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran with a chemical formula of C12H4Cl4O. It belongs to the family of chlorinated dibenzofurans, which are known for their environmental persistence and potential toxicological effects. This compound is not commercially produced but is often found as a byproduct in various industrial processes, such as waste incineration and the production of chlorinated chemicals .
Preparation Methods
1,2,3,7-Tetrachlorodibenzofuran is typically formed as an unintended byproduct in industrial processes that involve chlorine. The synthesis of this compound can occur under conditions that favor the chlorination of organic materials, such as high temperatures, alkaline mediums, and exposure to ultraviolet light or radical-forming substances . In the production of chlorinated pesticides, for example, polychlorinated dibenzofurans can be formed through the intermolecular condensation of ortho-chlorophenols . Additionally, thermal waste treatment processes, such as combustion and pyrolysis of organochlorine compounds, can lead to the formation of polychlorinated dibenzofurans .
Chemical Reactions Analysis
1,2,3,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: The reduction of this compound can be achieved using reducing agents, although specific conditions and reagents for this reaction are less commonly documented.
Scientific Research Applications
1,2,3,7-Tetrachlorodibenzofuran has been extensively studied due to its environmental and health impacts. Some of its scientific research applications include:
Mechanism of Action
The mechanism of action of 1,2,3,7-Tetrachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AHR), a transcription factor present in cells. Upon binding to AHR, the compound can modulate the expression of various genes, leading to changes in cellular processes such as detoxification, immune response, and metabolism . This interaction can result in both upregulation and downregulation of gene expression, contributing to its toxicological effects .
Comparison with Similar Compounds
1,2,3,7-Tetrachlorodibenzofuran is part of the broader family of polychlorinated dibenzofurans (PCDFs), which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another isomer with similar chemical properties but different toxicological profiles.
Polychlorinated Dibenzodioxins (PCDDs): These compounds share structural similarities with PCDFs and are often studied together due to their similar environmental and health impacts.
This compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological effects compared to other PCDFs and PCDDs .
Properties
IUPAC Name |
1,2,3,7-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-6-8(3-5)17-9-4-7(14)11(15)12(16)10(6)9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNZFYGATDCKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232537 | |
Record name | 1,2,3,7-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-22-7 | |
Record name | 1,2,3,7-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27924P92AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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